molecular formula C10H10O B121003 Benzyl propargyl ether CAS No. 4039-82-1

Benzyl propargyl ether

Cat. No. B121003
CAS RN: 4039-82-1
M. Wt: 146.19 g/mol
InChI Key: PAQVEXAFKDWGOT-UHFFFAOYSA-N
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Description

Benzyl propargyl ether is a compound that can participate in various chemical reactions to form different products. It is a substrate that can be transformed under the influence of catalysts or reagents, leading to the formation of allenes, benzopyrans, and other functionalized compounds. The versatility of benzyl propargyl ether in chemical synthesis is highlighted by its ability to undergo rearrangements, cyclizations, and coupling reactions, making it a valuable building block in organic chemistry .

Synthesis Analysis

The synthesis of benzyl propargyl ether derivatives can be achieved through different methods. For instance, gold(I)-catalyzed rearrangement of propargyl benzyl ethers is a practical method for generating substituted allenes, which can be further transformed in situ to produce more functionalized compounds . Additionally, organochalcogen propargyl aryl ethers can be synthesized via the reaction of lithium acetylide intermediate with electrophilic chalcogen species . The synthesis of Fréchet type dendritic benzyl propargyl ethers involves the reaction of propargyl bromide with dendritic benzyl alcohol .

Molecular Structure Analysis

The molecular structure of benzyl propargyl ether derivatives can be complex, especially when they are part of larger molecules such as dendrimers or polymers. The structure of these compounds is often confirmed using spectroscopic methods such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy . The presence of the propargyl group in these molecules can significantly influence their reactivity and the outcome of various chemical transformations.

Chemical Reactions Analysis

Benzyl propargyl ethers are versatile intermediates in organic synthesis. They can undergo Claisen rearrangement in the presence of poly(ethylene glycol), yielding different products depending on the substituents present on the aryl ring . Electrophilic cyclization of substituted propargylic aryl ethers can lead to the formation of 3,4-disubstituted 2H-benzopyrans . Furthermore, benzyl propargyl ethers can be used as substrates in gold-catalyzed reactions to form benzylated products or in reactions catalyzed by low-valent titanium reagents for the cleavage of C-O bonds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyl propargyl ether derivatives are influenced by their molecular structure. For example, novel benzoxazine monomers containing arylpropargyl ether groups exhibit high thermal stability upon polymerization . The thermal behavior and glass transition temperatures (Tg) of these polymers can be studied using differential scanning calorimetry (DSC) . The reactivity of benzyl propargyl ether derivatives in various chemical reactions is also a key aspect of their chemical properties, as demonstrated by their ability to participate in cyclization and coupling reactions .

Scientific Research Applications

Gold(I)-Catalyzed Rearrangement

  • Application : Benzyl propargyl ethers can be transformed into various substituted allenes through a gold(I)-catalyzed rearrangement. This method is practical and can be performed under mild conditions, making it a valuable technique in organic synthesis (Bolte, Odabachian, & Gagosz, 2010).

Enhanced Diastereoselectivity in β-Mannopyranosylation

  • Application : The use of 2-O-propargyl ethers in β-mannosylation reactions leads to increased diastereoselectivity. This effect is particularly pronounced when combined with bulky silyl ethers or glycosidic bonds (Crich, Jayalath, & Hutton, 2006).

Synthesis of Fréchet Type Dendritic Molecules

  • Application : Benzyl propargyl ethers are used in the synthesis of Fréchet type dendritic molecules, which are then utilized in constructing symmetric and asymmetric dendrimers containing 1,2,3-triazole rings (Lee et al., 2006).

Intramolecular Cyclization to Benzofuran Derivatives

  • Application : Aryl propargyl ethers, including benzyl propargyl ethers, can undergo intramolecular cyclization to form benzofuran derivatives. This process is a key method in the synthesis of various biologically active compounds (Hosseinian et al., 2018).

Aryloxide Deprotection by Boron Tribromide

  • Application : Aryl propargyl ethers, including benzyl propargyl ethers, can be selectively cleaved in the presence of boron tribromide, which is important for the deprotection of these ethers in synthetic chemistry (Punna, Meunier, & Finn, 2004).

Synthesis of Tert-Butyl Peroxyacetals

  • Application : Benzyl propargyl ethers are used in the synthesis of tert-butyl peroxyacetals via iron-promoted CH bond functionalization. This method has applications in the synthesis of various organic compounds (Iwata, Hata, & Urabe, 2012).

Gold-Catalyzed Benzylation of Alcohols

  • Application : N-Cbz-N-benzyl-propargylamine, easily synthesized from benzyl propargyl ether, is used as a benzylating reagent in gold-catalyzed reactions. This process is beneficial due to its mild conditions and high functional group tolerance (Zhao et al., 2015).

Safety And Hazards

Benzyl propargyl ether is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding contact with skin and eyes, wearing protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

prop-2-ynoxymethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-2-8-11-9-10-6-4-3-5-7-10/h1,3-7H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAQVEXAFKDWGOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50426059
Record name Benzyl propargyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl propargyl ether

CAS RN

4039-82-1
Record name Benzyl propargyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(prop-2-yn-1-yloxy)methyl]benzene
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Synthesis routes and methods I

Procedure details

Tetrabutylammonium bromide (19.34 g, 600 mmol) was added to a solution of benzylbromide (71.3 ml, 600 mmol) and propargyl alcohol (35.5 ml, 600 mmol) in 270 ml of toluene and the mixture was heated to 50° C. A solution of sodium hydroxide (24 g, 600 mmol) in 55 ml of water was then added dropwise over a period of 1 hour and stirring was continued for another 3 hours. The reaction mixture was then cooled to 25° C. and transferred into a separatory funnel. The aqueous layer was removed and the organic layer was washed three times with 150 ml of brine. Residual water was removed by repeated azeotropic distillation using toluene. A pale yellow liquid was obtained. Yield: 81.9 g (93.4 %).
Quantity
24 g
Type
reactant
Reaction Step One
Name
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
71.3 mL
Type
reactant
Reaction Step Two
Quantity
35.5 mL
Type
reactant
Reaction Step Two
Quantity
19.34 g
Type
catalyst
Reaction Step Two
Quantity
270 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

In preparing the alkynyl intermediate (used as a second reaction product), water (800 ml) was added to sodium hydroxide pellets (800 g) over 20 minutes using a cooling ice bath. The solution was further cooled to 10° C. Hexane (800 ml) and tetrabutylammonium bromide were added followed by propargyl alcohol (237 ml), dropwise over 20 minutes with ice bath cooling. The reaction was allowed to warm to 30° C. during the addition and benzyl chloride (414 ml) was added over 20 minutes, avoiding exothermic conditions. The reaction was warmed to 40° C. for 6 hours at which time gas chromotagraphy analysis indicated all the benzyl chloride had been consumed. After cooling to 25° C., water (800 ml) was added over 10 minutes with ice bath cooling. During this period, the temperature rose to 30° C. The lower, clear aqueous phase was removed and 25% saturated sodium chloride (800 ml) was added to the turbid upper phase. The two phases became clear and the layers were separated. The isolated organic phase was dried with sodium sulphate (20 g) and the hexane evaporated to afford benzyl propargyl ether as an orange oil (515 g, 98.5% pure). The other 1.5% is benzyl ether produced from benzyl alcohol formed in the reaction.
[Compound]
Name
alkynyl
Quantity
0 (± 1) mol
Type
reactant
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800 mL
Type
reactant
Reaction Step Two
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Reaction Step Three
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237 mL
Type
reactant
Reaction Step Four
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414 mL
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800 mL
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Synthesis routes and methods III

Procedure details

Alternatively, solid potassium hydroxide (12.3 g, 0.22 mole) was stirred with propargyl alcohol (6.0 ml, 0.11 mole) and benzyl chloride (12.8 ml, 0.11 mole) at 60° C. for 16 hours. After cooling to 25° C., hydrochloric acid (80 ml, 3.0M aqueous solution) was added and extracted with hexanes (100 ml, 50 ml). The combined organic extracts were dried over magnesium sulfate and the solvent evaporated. The residue was distilled at 100 torr to afford propargylbenzyl ether as a colorless liquid (bp 140° C., 11.2 g, 71% yield).
Quantity
12.3 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
12.8 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Propargyl alcohol is allowed to react with chloromethylbenzyl ether to obtain 1-benzyloxy-2-propyne (1). Then, this is allowed to react with Grignard reagent and a trifluoroacetic acid ester to obtain 5-benzyloxy-1,1,1-trifluoro-3-pentyne-2-one (2). Then, this is allowed to react with hydride of boron or aluminum to obtain 5-benzyloxy-1,1,1-trifluoro-3-pentyne-2-ol (3). This is acetylated or isobutylated and thereafter lipase or lipase-producing microorganism is allowed to act thereon to obtain optically active (R)-5-benzyloxy-1,1,1-trifluoro-3-pentyne-2-ol [(R)-(3)] and optically active (S)-5-benzyloxy-1,1,1-trifluoro-2-acetoxy (or butoxy)-3-pentyne [(S)-(4)].
Quantity
0 (± 1) mol
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Synthesis routes and methods V

Procedure details

4.6 g (192 mmol) of sodium hydride was charged in a 200 ml three-necked flask provided with a 100 ml dropping funnel with a bypass and vacuum-dried in nitrogen stream. Then, thereto was added 100 ml of tetrahydrofuran, followed by cooling to 0° C. Furthermore, 11.2 ml (192 mmol) of propargyl alcohol diluted with 100 ml of tetrahydrofuran was gradually added thereto. After stirring at this temperature for 30 minutes, 22.3 ml (160 mmol) of chloromethylbenzyl ether diluted with 20 ml of tetrahydrofuran was added dropwise, followed by stirring for 30 minutes. After further stirring for 1 hour at room temperature, the reaction was stopped by saturated aqueous ammonium chloride solution and the reaction mixture was rendered weakly acidic with 3N aqueous hydrochloric acid solution and extracted with methylene chloride. The organic layer was dried over anhydrous magnesium sulfate. The solvent was removed by vacuum distillation and then the ether (1) was obtained by vacuum distillation. Boiling point: 80-83° C./ 0.5 mmHg, Yield: 90%
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
11.2 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
22.3 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
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Reaction Step Four
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Yield
90%

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
184
Citations
JW Lee, JH Kim, BK Kim, WS Shin, SH Jin - Tetrahedron, 2006 - Elsevier
… of NaH provided the first generation dendritic benzyl propargyl ether 1-D1 in 97% yield. Next… and 6-D4 in the same condition gave the dendritic benzyl propargyl ether 1-D2, 1-D3, and 1-…
Number of citations: 131 www.sciencedirect.com
NB Barhate, MC Reddy, PS Reddy, RD Wakharkar… - 2002 - nopr.niscpr.res.in
A series of benzyl propargyl ethers were synthesized and tested as inhibitors of 5- lipoxygenase, the key enzyme involved in leukotriene biosynthesis. Among these, optimum activity …
Number of citations: 6 nopr.niscpr.res.in
K Tomooka, M Harada, T Hanji, T Nakai - Chemistry letters, 2000 - journal.csj.jp
… In a similar way, we also examined the dianion rearrangement of benzyl propargyl ether where the conjugation with the allenic form would be inhibited (Scheme 2, Table 2). As expected…
Number of citations: 9 www.journal.csj.jp
P Várnai, GM Keserü - The Journal of Organic Chemistry, 1996 - ACS Publications
… For several allyl ethers and for benzyl propargyl ether, Kwart et al. suggested a symmetrical transition structure without significant charge development. Viola et al., 2 in turn, studying the …
Number of citations: 13 pubs.acs.org
H Vila-Real, MR Ventura, C Maycock, O Iranzo… - …, 2015 - thieme-connect.com
… Alkylation of N-Boc-leucinal with the lithium salt of benzyl propargyl ether instead of ethyl propiolate is the key toward a more reproducible and efficient route to obtain the title lactone …
Number of citations: 1 www.thieme-connect.com
H Kwart, J Slutsky, SF Sarner - Journal of the American Chemical …, 1973 - ACS Publications
… It has been demonstrated in a previous article1 that the near identity of activation parameters of benzyl allyl and benzyl propargyl ether thermolysis is not believed to be a mere …
Number of citations: 29 pubs.acs.org
HC Shen, HL Su, YC Hsueh, RS Liu - Organometallics, 2004 - ACS Publications
… Scheme 2 (eq 1) shows the suitability of this reaction for the cyclic benzyl propargyl ether 3l, to give the cyclic ketone 4l in 90% yield. We also prepared derivatives of allyl propargyl …
Number of citations: 32 pubs.acs.org
B Abadie, A Almansa, O He, S Massip… - Advanced Synthesis …, 2022 - Wiley Online Library
… The reaction of benzyl azide with benzyl propargyl ether leads to 11a in 34% yield and … The reaction between benzyl propargyl ether and 1-azidoamantane afforded 18a in 60% yield …
Number of citations: 1 onlinelibrary.wiley.com
N Kumar, R Tomar, A Pandey, V Tomar… - Artificial cells …, 2018 - Taylor & Francis
… The known anticancer compound 1,3-benzodioxole’s benzyl propargyl ether-based derivative was synthesized and characterized by spectral and elemental analysis such as UV-IR, …
Number of citations: 44 www.tandfonline.com
K Ji, L Zhang - Advanced synthesis & catalysis, 2018 - Wiley Online Library
… We surmised, as shown in Scheme 1B, that a readily available benzyl propargyl ether 1 could enable us to study cyclopropanations of arenes by α-oxo gold carbenes of type A. Our …
Number of citations: 24 onlinelibrary.wiley.com

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